Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Medicinal Chemistry Bioisostere Design Physicochemical Property

(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 2089546-86-9) is a heteroaromatic α,β-unsaturated carboxylic acid building block with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol. The compound features an (E)-configured acrylic acid moiety conjugated to a 1-(difluoromethyl)-1H-pyrazole ring, placing it at the intersection of two critical design elements in medicinal and agrochemical chemistry: the lipophilic hydrogen bond donor capacity of the CHF₂ group and the covalent Michael acceptor potential of the α,β-unsaturated acid system.

Molecular Formula C7H6F2N2O2
Molecular Weight 188.13 g/mol
CAS No. 2089546-86-9
Cat. No. B1532073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
CAS2089546-86-9
Molecular FormulaC7H6F2N2O2
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(F)F)C=CC(=O)O
InChIInChI=1S/C7H6F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h1-4,7H,(H,12,13)/b2-1+
InChIKeyMHISRLVMQCJUSO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (2E)-3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 2089546-86-9): Core Building Block Profile


(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 2089546-86-9) is a heteroaromatic α,β-unsaturated carboxylic acid building block with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . The compound features an (E)-configured acrylic acid moiety conjugated to a 1-(difluoromethyl)-1H-pyrazole ring, placing it at the intersection of two critical design elements in medicinal and agrochemical chemistry: the lipophilic hydrogen bond donor capacity of the CHF₂ group and the covalent Michael acceptor potential of the α,β-unsaturated acid system [1]. This specific N1-difluoromethyl substitution pattern is structurally distinct from the more common C3-difluoromethyl pyrazole isomers found in commercial succinate dehydrogenase inhibitor (SDHI) fungicides, offering a differentiated vector for library design [2].

Why Generic Pyrazole-Acrylic Acids Cannot Replace (2E)-3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 2089546-86-9)


Substituting this specific compound with a generic pyrazole-acrylic acid or a simple 1-methyl analog ignores three interdependent structural features that cannot be achieved simultaneously by any single in-class alternative: (i) the N1-CHF₂ group serves as a lipophilic hydrogen bond donor on a scale comparable to thiophenol or aniline, a capacity absent in CH₃ or CF₃ analogs [1]; (ii) the (E)-acrylic acid moiety provides a geometrically defined Michael acceptor for covalent targeting or conjugate addition chemistry, which is lost upon reduction to the saturated propanoic acid ; and (iii) the 4-yl attachment to the pyrazole ring, combined with N1 substitution, positions the reactive acid vector at a distinct trajectory compared to the C3-carboxylic acid regioisomers that dominate the SDHI fungicide intermediate market [2]. These three parameters—hydrogen bond donor strength, Michael acceptor electrophilicity, and substitution regiochemistry—collectively define the compound's unique reactivity profile and cannot be replicated by a single off-the-shelf replacement.

Quantitative Differentiation Evidence for (2E)-3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 2089546-86-9) Against Closest Analogs


Hydrogen Bond Donor Capacity: CHF₂ vs. CH₃ at N1 Position

The N1-difluoromethyl group on the target compound functions as a lipophilic hydrogen bond donor (HBD), a property absent in the N1-methyl analog (CAS 689251-97-6). Systematic analysis of the CHF₂ pharmacophore has demonstrated that the difluoromethyl group acts as an HBD on a scale comparable to thiophenol, aniline, and amine groups (Abraham HBD parameter A ≈ 0.035–0.151), whereas CH₃ and CF₃ substituents have an A value of essentially zero [1]. This means the target compound can form hydrogen bonds with protein targets that the N1-methyl analog cannot, while maintaining comparable or slightly elevated lipophilicity.

Medicinal Chemistry Bioisostere Design Physicochemical Property

Computed Lipophilicity Differential: N1-CHF₂ vs. N1-H Pyrazole Parent

The introduction of the CHF₂ group at N1 increases the computed lipophilicity of the pyrazole scaffold. The XLogP3 value for 1-(difluoromethyl)-1H-pyrazole is 1.1 [1], compared to approximately 0.3–0.5 for the unsubstituted 1H-pyrazole parent. This logP elevation of ~0.6–0.8 units is significant for membrane permeability while retaining the hydrogen bond donor functionality that CF₃ (stronger electron-withdrawing, no HBD) and CH₃ (weaker electron-withdrawing, no HBD) cannot provide.

Physicochemical Property Drug Design ADME Prediction

Covalent Reactivity Advantage: α,β-Unsaturated Acid vs. Saturated Propanoic Acid Analog

The target compound features an (E)-acrylic acid moiety that functions as a Michael acceptor for thiol and amine nucleophiles on biological targets. This covalent warhead capability is completely absent in the saturated analog 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid (CAS 2098084-39-8). In the field of covalent inhibitor design, α,β-unsaturated carboxylic acids and their amide derivatives are established privileged structures for targeting cysteine and lysine residues, with the (E)-configuration providing the correct geometry for conjugate addition . The saturated propanoic acid can only engage in non-covalent ionic and hydrogen bond interactions.

Covalent Inhibitor Design Chemical Biology Conjugate Addition

Regioisomeric Differentiation: N1-CHF₂ vs. C3-CHF₂ Pyrazole Carboxylic Acids

The target compound places the difluoromethyl group at the N1 position of the pyrazole with an acrylic acid at C4. This contrasts with the major SDHI fungicide intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9), which places CHF₂ at C3 and a carboxylic acid directly at C4. In SDHI fungicide SAR, the N1-alkyl/fluoroalkyl substitution pattern directly influences the binding mode to succinate dehydrogenase, with N1-substituted analogs often showing distinct species-selectivity profiles and resistance profiles compared to C3-substituted regioisomers [1]. Molecular docking studies have demonstrated that the difluoromethyl group at the C3 position forms a critical hydrogen bond with C-Arg81 in the SDH binding pocket, whereas N1-substitution would orient the CHF₂ group in a different direction, potentially enabling selectivity over resistant fungal strains that have evolved mutations at the C3 binding interface [2].

Agrochemical Chemistry SDHI Fungicide Design Structure–Activity Relationship

Commercially Available Purity Benchmarking: 98% (Leyan) vs. 95% Typical Industry Standard

Among identified commercial suppliers not on the exclusion list, Leyan (Shanghai Haohong Biomedical) lists the compound at 98% purity (Product No. 2261788) , while CymitQuimica lists a minimum 95% purity specification . This 3% absolute purity differential is meaningful for applications requiring high stoichiometric precision, such as fragment-based drug discovery, bioconjugation, or covalent inhibitor library synthesis, where low-purity building blocks introduce reactive impurities that confound activity data and waste precious target protein.

Procurement Quality Control Building Block Sourcing

High-Value Application Scenarios for (2E)-3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 2089546-86-9)


Covalent Fragment-Based Drug Discovery Libraries Targeting Cysteine Proteases or Kinases

The (E)-acrylic acid moiety provides a mild Michael acceptor for reversible-covalent or irreversible targeting of active-site cysteine residues. Combined with the CHF₂ group's hydrogen bond donor capacity [1], this building block enables construction of fragment libraries where both non-covalent recognition (CHF₂ H-bonding) and covalent engagement (acrylic acid) operate in a single low-molecular-weight (188 Da) scaffold. This dual-mode mechanism is highly sought after for targets like SARS-CoV-2 Mᵖʳᵒ, BTK, EGFR, and deubiquitinases, where acrylamide-based covalent inhibitors have achieved clinical validation.

Next-Generation SDHI Fungicide Lead Generation with Altered Resistance Profiles

The N1-CHF₂ regioisomeric arrangement differentiates this building block from the dominant C3-CHF₂ intermediates (e.g., CAS 176969-34-9) used in commercial SDHIs such as fluxapyroxad, bixafen, and sedaxane [2]. By coupling the N1-CHF₂ pyrazole acrylic acid with diverse amine components via amide bond formation, researchers can explore SDH binding modes that may bypass mutations in the C3-binding pocket (e.g., Arg81 and surrounding residues) that mediate resistance to current SDHI fungicides [3]. The acrylic acid also offers the potential for pro-pesticide designs or additional metal-chelation functionality at the succinate binding site.

Physicochemical Property Optimization in CNS-Penetrant Lead Series

The measured ΔlogP range of −0.1 to +0.4 for CHF₂ vs. CH₃ substitution, combined with the HBD capacity of CHF₂, makes this building block an ideal tool for CNS drug discovery programs seeking to fine-tune permeability–efflux ratios without sacrificing hydrogen bonding to targets [1]. The acrylic acid can be elaborated into amides, esters, or reduced to the propanoic acid depending on the desired property profile, providing a versatile entry point for parallel SAR exploration of CNS drug candidates where both passive permeability and P-glycoprotein efflux liability must be simultaneously optimized.

High-Precision Biophysical Assay Substrate Synthesis (SPR, ITC, Crystallography)

The 98% purity grade available from Leyan is suitable for direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography experiments, where impurities at the 5% level (as in 95% purity material) can cause significant baseline drift, nonspecific binding artifacts, and crystallization failures. By selecting the higher-purity source at the procurement stage, laboratories reduce the need for costly and time-consuming repurification, enabling faster progression from compound acquisition to validated biophysical data.

Quote Request

Request a Quote for (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.